molecular formula C17H14FNO2 B5716428 N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide

N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide

Cat. No. B5716428
M. Wt: 283.30 g/mol
InChI Key: DYZFUWHBUFSZOG-NYYWCZLTSA-N
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Description

N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide, also known as AFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AFA is a member of the acrylamide family, which is a group of organic compounds that have a wide range of applications, including in the production of plastics, adhesives, and water treatment chemicals. In

Scientific Research Applications

N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it is being investigated as a potential chemotherapy agent.
Another area of research is in the field of materials science, where this compound is being used as a building block for the synthesis of new materials with unique properties. For example, this compound has been used to synthesize fluorescent polymers that can be used as sensors for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of HDACs, induce cell cycle arrest, and promote apoptosis in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its relatively low cost and ease of synthesis. This compound is also stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide. One area of research is in the development of new drugs for the treatment of cancer. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another area of research is in the development of new materials using this compound as a building block. This compound has unique properties that make it suitable for use in a range of applications, such as in the production of sensors and electronic devices.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide involves the reaction between 4-acetylphenylamine and 4-fluorocinnamaldehyde in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

properties

IUPAC Name

(E)-N-(4-acetylphenyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-12(20)14-5-9-16(10-6-14)19-17(21)11-4-13-2-7-15(18)8-3-13/h2-11H,1H3,(H,19,21)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZFUWHBUFSZOG-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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